N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine
Description
N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is a small-molecule compound featuring a pyrimidin-4-amine core linked to an azetidine ring via a sulfonamide bond. The azetidine moiety is substituted at the 1-position with a 2,3,5,6-tetramethylbenzenesulfonyl group. Key structural attributes include:
- Tetramethylbenzenesulfonyl group: A bulky, lipophilic substituent that may enhance membrane permeability but reduce aqueous solubility.
- Pyrimidin-4-amine: A heteroaromatic scaffold with hydrogen-bonding capabilities, often associated with kinase inhibition or nucleic acid interactions.
Properties
IUPAC Name |
N-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-7-12(2)14(4)17(13(11)3)24(22,23)21-8-15(9-21)20-16-5-6-18-10-19-16/h5-7,10,15H,8-9H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTORGOPFPCBBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Biological Activity
N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C15H20N4O2S
- Molecular Weight: 320.41 g/mol
- IUPAC Name: this compound
This compound features a pyrimidine ring and an azetidine moiety, which are critical for its biological activity.
Research indicates that this compound acts as an inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways. Inhibition of BTK has therapeutic implications in various B-cell malignancies and autoimmune diseases .
Pharmacological Effects
- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains. The exact mechanism is yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. This effect is likely mediated through the modulation of cytokine production and inhibition of inflammatory mediators.
Study 1: Inhibition of BTK in B-cell Malignancies
A study evaluated the efficacy of this compound in a murine model of B-cell lymphoma. The results demonstrated a significant reduction in tumor size and prolonged survival in treated mice compared to controls. The study highlighted the compound's potential as a targeted therapy for B-cell malignancies .
Study 2: Antimicrobial Activity Assessment
In vitro tests were conducted to assess the antimicrobial properties of the compound against various pathogens. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. Further studies are needed to explore the mechanism behind this activity .
Data Summary Table
Here is a summary table of key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (V030-3667) , a structurally related analog documented in .
Key Observations:
Molecular Size : The target compound is significantly smaller (MW ~345 vs. 507), which may favor improved bioavailability and tissue penetration.
Lipophilicity : The tetramethylbenzenesulfonyl group likely increases logP compared to V030-3667’s 3-methylbenzenesulfonyl substituent. However, the smaller azetidine ring may offset this effect.
Hydrogen-Bonding Capacity : Fewer hydrogen-bond acceptors (5–6 vs. 7) and a lower polar surface area suggest enhanced membrane permeability for the target compound.
Structural Differences and Implications
- Core Scaffold :
- The target compound uses a pyrimidin-4-amine linked to a strained azetidine , whereas V030-3667 incorporates a tetrahydropyrido[4,3-d]pyrimidin-4-amine fused to a piperazine ring. The latter’s bicyclic system may enhance target affinity but reduce metabolic stability.
- In contrast, V030-3667’s 3-methylbenzenesulfonyl group offers moderate lipophilicity with fewer steric constraints.
- Nitrogen Heterocycles :
- The azetidine in the target compound imposes ring strain, which could affect binding kinetics or susceptibility to enzymatic degradation. V030-3667’s piperazine and tetrahydropyrido rings provide conformational flexibility and hydrogen-bonding opportunities.
Hypothetical Pharmacological Profiles
- Target Compound :
- V030-3667 :
- Higher molecular weight and polar surface area suggest peripheral tissue targeting or reduced blood-brain barrier permeability.
Q & A
Q. Example Workflow :
| Step | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | DCM | 25 | 12 | 75–80 |
| Azetidine coupling | DMSO | 35 | 48 | ~18 |
| Final purification | EtOAc/Hexane | - | - | >95% purity |
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are indispensable for verifying substituent positions (e.g., tetramethylbenzenesulfonyl group δ ~2.3 ppm for methyl protons) and azetidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) and detect trace impurities from sulfonylation or coupling steps .
- Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detects byproducts like desulfonylated derivatives .
- Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C for intermediates) indicate crystalline purity .
Advanced: How can computational modeling be integrated into reaction design to predict outcomes for this compound?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for sulfonylation or azetidine ring formation, predicting regioselectivity and energy barriers .
- Solvent Effect Simulations : COSMO-RS or MD simulations optimize solvent choices by estimating solvation energies and steric effects on intermediates .
- Feedback Loops : Experimental data (e.g., failed coupling conditions) refine computational parameters, enabling iterative improvement of reaction yields .
Case Study :
A DFT study predicted that DMSO stabilizes the sulfonate intermediate via hydrogen bonding, aligning with empirical observations of 18% yield improvements in coupling steps .
Advanced: What strategies resolve discrepancies between theoretical predictions (e.g., DFT) and experimental data in synthesis?
Answer:
- Iterative Refinement : Recompute transition states using experimental NMR data (e.g., unexpected rotamers) to adjust torsional angles in DFT models .
- Controlled Replicates : Repeat reactions under slight condition variations (e.g., ±5°C) to identify sensitivity points not captured computationally .
- Cross-Validation : Compare results with analogous compounds (e.g., pyrimidine derivatives with different sulfonyl groups) to isolate electronic vs. steric effects .
Basic: What purification methods are most effective for isolating intermediates in the synthesis of this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 0–100% EtOAc in hexane) for azetidine-containing intermediates .
- Acid-Base Extraction : Hydrochloric acid washes remove unreacted amines, while sodium bicarbonate neutralizes excess sulfonyl chlorides .
- Recrystallization : For final products, hexane/ethyl acetate mixtures yield high-purity crystals .
Example :
In one protocol, crude product was washed with 1M HCl to remove residual cyclopropanamine, followed by column chromatography (Rf = 0.30 in EtOAc/hexane) to isolate the target compound .
Advanced: How can enantiomeric purity be ensured for chiral derivatives of this compound?
Answer:
- Chiral Stationary Phase HPLC : Resolves enantiomers using columns like Chiralpak IA/IB .
- Asymmetric Synthesis : Catalytic methods (e.g., Pd-catalyzed coupling with chiral ligands) enforce stereochemistry during azetidine formation .
- Circular Dichroism (CD) : Validates enantiopurity by comparing experimental CD spectra with simulated data from DFT-optimized structures .
Basic: What are common side reactions observed during the synthesis of this compound, and how are they mitigated?
Answer:
- Over-Sulfonylation : Excess sulfonyl chloride leads to disubstituted byproducts. Mitigation: Use stoichiometric controls and monitor via TLC .
- Azetidine Ring Opening : Acidic conditions hydrolyze the azetidine. Mitigation: Neutral pH buffers and low-temperature reactions .
- Pyrimidine Oxidation : Air-sensitive intermediates degrade; inert atmospheres (N/Ar) and antioxidants (e.g., BHT) prevent this .
Advanced: How do electronic effects of the tetramethylbenzenesulfonyl group influence reactivity in downstream modifications?
Answer:
- Electron-Withdrawing Effects : The sulfonyl group deactivates the azetidine ring, slowing nucleophilic attacks but stabilizing intermediates during coupling .
- Steric Shielding : Tetramethyl substituents hinder access to the sulfonate group, requiring bulky reagents (e.g., Cu(I) catalysts) for efficient reactions .
- Spectroscopic Impact : Methyl groups produce distinct C NMR signals (~20 ppm), aiding in tracking sulfonate retention during modifications .
Basic: What safety protocols are critical when handling intermediates containing azetidine or sulfonyl groups?
Answer:
- Azetidine Handling : Use fume hoods and nitrile gloves; azetidine derivatives are often irritants and moisture-sensitive .
- Sulfonyl Chloride Quenching : Neutralize residues with ice-cold sodium bicarbonate before disposal to prevent exothermic reactions .
- Waste Management : Segregate halogenated solvents (e.g., DCM) and sulfonate-containing waste for compliant disposal .
Advanced: How can kinetic vs. thermodynamic control be exploited to favor specific reaction pathways?
Answer:
- Low-Temperature Kinetics : Rapid reactions at 0–10°C favor kinetically controlled products (e.g., mono-sulfonylation over di-substitution) .
- High-Temperature Thermodynamics : Prolonged heating (e.g., 80°C, 24h) drives equilibration toward more stable products (e.g., ring-closed vs. open intermediates) .
- Catalyst Tuning : Pd(PPh) favors oxidative addition kinetics, while Pd(OAc) promotes thermodynamically stable adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
